molecular formula C10H10BrNO4 B174222 Dimethyl 2-Amino-5-bromoterephthalate CAS No. 185051-42-7

Dimethyl 2-Amino-5-bromoterephthalate

Cat. No.: B174222
CAS No.: 185051-42-7
M. Wt: 288.09 g/mol
InChI Key: BYLKMWOSPVNYPL-UHFFFAOYSA-N
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Description

Dimethyl 2-Amino-5-bromoterephthalate is an organic compound with the molecular formula C10H10BrNO4 It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and the aromatic ring is substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-Amino-5-bromoterephthalate can be synthesized through a multi-step process. One common method involves the bromination of dimethyl terephthalate, followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

    Bromination: Dimethyl terephthalate is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring.

    Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-Amino-5-bromoterephthalate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield different amine derivatives.

    Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Iron powder and hydrochloric acid are typical reducing agents.

    Hydrolysis: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Different amine derivatives.

    Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 2-Amino-5-bromoterephthalate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of polymers and other materials with specific properties.

    Medicinal Chemistry: The compound is investigated for its potential biological activities and as a precursor for drug development.

    Biological Research: It is used in studies related to enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Dimethyl 2-Amino-5-bromoterephthalate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets. The ester groups can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-Amino-terephthalate: Lacks the bromine substituent, which can affect its reactivity and applications.

    Dimethyl 2-Bromo-terephthalate:

    Dimethyl 2-Nitro-5-bromoterephthalate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

Uniqueness

Dimethyl 2-Amino-5-bromoterephthalate is unique due to the presence of both amino and bromine substituents on the aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLKMWOSPVNYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634065
Record name Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185051-42-7
Record name Dimethyl 2-amino-5-bromobenzene-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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